5-Bromo-4-(difluoromethyl)-1,3-thiazole
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Overview
Description
5-Bromo-4-(difluoromethyl)-1,3-thiazole: is a heterocyclic compound containing bromine, fluorine, and sulfur atoms It is a derivative of thiazole, a five-membered ring structure with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(difluoromethyl)-1,3-thiazole typically involves the introduction of bromine and difluoromethyl groups onto a thiazole ring. One common method is the bromination of 4-(difluoromethyl)-1,3-thiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-(difluoromethyl)-1,3-thiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert it to the corresponding thiazolidine derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiazolidine derivatives.
Coupling Products: Biaryl thiazole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-4-(difluoromethyl)-1,3-thiazole is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the development of drugs targeting various diseases. Its unique structure allows for the exploration of new pharmacophores and bioactive molecules.
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific electronic, optical, or mechanical properties. It is also used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions or act as a ligand in coordination chemistry.
Comparison with Similar Compounds
4-(Difluoromethyl)-1,3-thiazole: Lacks the bromine atom, which may result in different reactivity and applications.
5-Bromo-1,3-thiazole:
5-Bromo-4-methyl-1,3-thiazole: Contains a methyl group instead of a difluoromethyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 5-Bromo-4-(difluoromethyl)-1,3-thiazole is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric effects. These features make it a versatile compound for various synthetic and research applications, offering opportunities for the development of novel materials and pharmaceuticals.
Properties
IUPAC Name |
5-bromo-4-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF2NS/c5-3-2(4(6)7)8-1-9-3/h1,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGITQHWHNLRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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